(4-Hydroxy-2-methylphenyl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
791594-78-0 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
BHYLAGXLVFPDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 2 Methylphenyl Acetaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde moiety in (4-Hydroxy-2-methylphenyl)acetaldehyde possesses a carbonyl carbon that is electrophilic, making it a prime target for nucleophiles. masterorganicchemistry.comlibretexts.org The general mechanisms for reactions involving this functional group are well-established.
Nucleophilic Additions and Condensation Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. openstax.org This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org
Formation of Imine and Hydrazone Derivatives
In principle, this compound would react with primary amines under acid catalysis to form imines (Schiff bases), and with hydrazine (B178648) or its derivatives to yield hydrazones. wikipedia.orgoperachem.comlibretexts.org These reactions are condensation reactions, involving the elimination of a water molecule. operachem.com The general mechanism for imine formation involves nucleophilic attack by the amine, followed by proton transfer and dehydration. libretexts.org Similarly, hydrazone formation occurs through the reaction of the aldehyde with hydrazine. wikipedia.orgresearchgate.net While these are fundamental reactions for aldehydes, specific studies detailing the reaction kinetics, yields, and the properties of the resulting imine and hydrazone derivatives of this compound are not described in the surveyed literature.
Aldol (B89426) and Related Condensation Pathways
The presence of α-hydrogens in this compound makes it a potential substrate for aldol and related condensation reactions. libretexts.org Under basic or acidic conditions, aldehydes can form enolates or enols, which can then act as nucleophiles, attacking the carbonyl group of another aldehyde molecule. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds. A crossed aldol condensation, involving two different aldehydes, is also a possibility. iitk.ac.in However, specific examples or mechanistic investigations of aldol condensation involving this compound are not available in the reviewed sources.
Oxidation and Reduction Processes
The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.
Selective Oxidation to Carboxylic Acids
Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents, such as potassium dichromate in acidic solution. chemguide.co.uklibretexts.org The corresponding carboxylic acid for the target compound would be (4-Hydroxy-2-methylphenyl)acetic acid. While this acid is a known compound biosynth.com, specific methods detailing its synthesis via the oxidation of this compound are not provided in the available literature. A range of reagents are known to effect this transformation for aldehydes in general, including those that are tolerant of other functional groups. organic-chemistry.org
Reductive Transformations to Alcohols
The reduction of aldehydes yields primary alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk These reagents deliver a hydride ion to the carbonyl carbon. libretexts.org The expected product from the reduction of this compound is 2-(4-Hydroxy-2-methylphenyl)ethanol. While methods exist for the synthesis of the related compound 2-(4-hydroxyphenyl)ethanol (B1682651) google.com, specific protocols for the reduction of this compound are absent from the surveyed reports.
Cyclization and Rearrangement Mechanisms
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, suggests a propensity for intramolecular cyclization reactions. One of the most probable cyclization pathways is an intramolecular aldol-type reaction, leading to the formation of a five-membered ring. Under basic conditions, the phenolic proton can be abstracted, forming a phenoxide intermediate. This enhances the nucleophilicity of the aromatic ring, which could potentially attack the aldehyde carbonyl. However, a more likely scenario involves the formation of an enolate from the acetaldehyde (B116499) moiety, which can then attack a suitable electrophile.
A more direct and well-documented cyclization pathway for compounds with a 2-hydroxyphenylacetaldehyde core is the synthesis of benzofurans. This transformation can be acid-catalyzed, involving the protonation of the aldehyde carbonyl, followed by the nucleophilic attack of the phenolic hydroxyl group and subsequent dehydration.
| Reaction Type | Proposed Mechanism | Potential Product | Analogous Reaction |
| Intramolecular Aldol-Type Cyclization | Base-catalyzed formation of a phenoxide, followed by intramolecular nucleophilic attack on the aldehyde. | Dihydrobenzofuran derivative | Aldol cyclizations of dicarbonyl compounds. youtube.com |
| Benzofuran Synthesis | Acid-catalyzed intramolecular nucleophilic attack of the hydroxyl group on the protonated aldehyde, followed by dehydration. | 2-Methyl-5-benzofuranol | Synthesis of benzofurans from 2-hydroxyphenylacetaldehyde derivatives. jocpr.comresearchgate.netnih.govnih.govorganic-chemistry.org |
Rearrangement reactions for this specific molecule are less predictable without experimental data. However, rearrangements involving the migration of the acetaldehyde side chain or ring-opening and closing mechanisms could be envisaged under specific catalytic conditions, analogous to rearrangements observed in other substituted phenols and aromatic aldehydes.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including esterification, etherification, and coupling reactions. Its reactivity is influenced by the electron-donating methyl group and the electron-withdrawing aldehyde group on the aromatic ring.
The phenolic hydroxyl group can readily undergo esterification with carboxylic acids, acyl halides, or acid anhydrides, typically in the presence of an acid or base catalyst. Similarly, etherification can be achieved by reacting the compound with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis). The phenoxide ion, formed by deprotonation of the hydroxyl group, acts as a potent nucleophile in these reactions.
| Reaction | Reagents | Catalyst | Product Type |
| Esterification | Carboxylic acid, Acyl halide, Acid anhydride | Acid or Base | Phenyl ester |
| Etherification | Alkyl halide, Dialkyl sulfate | Base (e.g., K₂CO₃) | Phenyl ether |
Oxidative coupling is a common reaction for phenols, leading to the formation of C-C or C-O bonds between phenolic units. wikipedia.orgnih.gov In the case of this compound, oxidative coupling could lead to the formation of dimers, oligomers, or polymers. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) would be influenced by the steric hindrance of the methyl and acetaldehyde groups and the reaction conditions, including the choice of oxidant (e.g., transition metal complexes, enzymes). acs.orgnih.govrsc.org
Polymerization could also be initiated through reactions involving the aldehyde group, such as acid- or base-catalyzed polymerization of the aldehyde functionality, potentially in conjunction with reactions at the phenolic hydroxyl group. This could lead to the formation of complex resinous materials.
The presence of both a hydroxyl group (hydrogen bond donor) and an aldehyde group (hydrogen bond acceptor) in close proximity on the aromatic ring allows for the formation of intramolecular hydrogen bonds. This is a well-documented phenomenon in salicylaldehyde (B1680747) and its derivatives. tandfonline.com This intramolecular hydrogen bonding is expected to influence the compound's physical properties, such as its boiling point and solubility, as well as its chemical reactivity by affecting the acidity of the phenolic proton and the electrophilicity of the aldehyde carbonyl.
The phenolic proton is exchangeable and its rate of exchange with protons from a solvent (like water or an alcohol) can be studied using techniques like NMR spectroscopy. The rate of this proton exchange is influenced by the acidity of the phenol (B47542), which is in turn affected by the electronic nature of the substituents on the aromatic ring. nih.govmdpi.comresearchgate.netnih.gov The electron-donating methyl group and the electron-withdrawing aldehyde group will have opposing effects on the acidity of the phenolic proton in this compound.
Transformations Involving the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the strongly activating hydroxyl group and the moderately activating methyl group.
The hydroxyl and methyl groups are ortho, para-directing. Given that the position para to the hydroxyl group is occupied by the acetaldehyde moiety, and one ortho position is blocked by the methyl group, electrophilic attack is most likely to occur at the remaining ortho position (C6) and the position ortho to the methyl group and meta to the hydroxyl group (C3). The powerful activating effect of the hydroxyl group generally dominates, making the C6 position the most probable site for substitution. learncbse.inbyjus.com
Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) can proceed readily, even without a Lewis acid catalyst, to give mono- or poly-halogenated products. byjus.com
Nitration: Treatment with nitric acid can introduce a nitro group onto the aromatic ring. byjus.com
Sulfonation: Reaction with sulfuric acid can lead to the formation of a sulfonic acid derivative. mlsu.ac.in
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the aromatic ring. libretexts.org
The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the aldehyde and hydroxyl groups.
| Reaction | Electrophile | Typical Reagents | Predicted Major Product(s) |
| Bromination | Br⁺ | Br₂ in a non-polar solvent | 6-Bromo-(4-hydroxy-2-methylphenyl)acetaldehyde |
| Nitration | NO₂⁺ | Dilute HNO₃ | 6-Nitro-(4-hydroxy-2-methylphenyl)acetaldehyde |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 6-Sulfo-(4-hydroxy-2-methylphenyl)acetaldehyde |
| Friedel-Crafts Acylation | RCO⁺ | Acyl chloride/Lewis acid | 6-Acyl-(4-hydroxy-2-methylphenyl)acetaldehyde |
Side-Chain Reactivity and Benzylic Functionalization
The side-chain of this compound possesses two primary sites for reactivity: the aldehyde functional group and the benzylic position of the methyl group attached to the aromatic ring. The reactivity of aldehydes is well-established, involving nucleophilic additions and oxidations. britannica.com However, the benzylic position offers unique opportunities for functionalization, significantly expanding the synthetic utility of this molecule.
Benzylic C–H functionalization is a powerful tool for creating complex aromatic molecules from simpler precursors. rsc.org For derivatives of toluene (B28343) and other alkylbenzenes, methods involving deprotonation can generate a benzylic carbanion, which can then react with various electrophiles. rsc.org This approach is facilitated by the increased acidity of benzylic protons due to the stabilization of the resulting carbanion by the adjacent aromatic ring. In the case of this compound, the presence of both an electron-donating hydroxyl group and a methyl group on the ring influences the electronic properties and, consequently, the reactivity of the benzylic position.
Studies on related systems, such as p-tolylsulfonamides, have demonstrated that reaction conditions can selectively direct functionalization to either the ortho position of the ring or the benzylic position of the methyl group. nih.gov For instance, kinetic deprotonation often favors ortho-metalation, while thermodynamic conditions can lead to benzylic deprotonation. nih.gov The choice of base is also critical; for example, using a superbase like n-BuLi/KOtBu can regioselectively promote benzylic metalation. nih.gov These principles can be extrapolated to predict the behavior of this compound in similar reactions.
The functionalization of the benzylic position can also be achieved through radical-mediated pathways. For instance, persulfate-mediated decarboxylation of arylacetic acids, which proceeds via a radical mechanism, is sensitive to the substitution pattern on the aromatic ring. rsc.org The presence of ortho-substituents can influence the reaction's outcome, suggesting that the methyl group in this compound would play a significant role in directing such transformations. rsc.org
Below is a table summarizing representative conditions for benzylic functionalization, drawn from studies on analogous substituted toluene derivatives.
| Reaction Type | Reagents and Conditions | Expected Product |
| Benzylic Deprotonation | n-BuLi/KOtBu, THF, low temperature | Benzylic carbanion for reaction with electrophiles |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, heat or light | (4-Hydroxy-2-(bromomethyl)phenyl)acetaldehyde |
| Benzylic Oxidation | KMnO4, heat | (4-Hydroxy-2-carboxyphenyl)acetaldehyde |
Stereochemical and Conformational Analysis
The stereochemical and conformational properties of this compound are dictated by the rotational freedom around the single bonds and the potential for isomerism in its derivatives. Understanding these aspects is crucial for elucidating its biological activity and reactivity.
The presence of an ortho-substituent, in this case, the methyl group, significantly influences the conformational preferences of the acetaldehyde side chain. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of substituted phenylacetaldehydes. msu.edu The coupling constants between the protons of the side chain can provide insights into the relative populations of different rotational isomers (rotamers).
In substituted phenylacetaldehydes, the rotation around the bond between the aromatic ring and the side-chain carbon is hindered, leading to distinct conformers. For ortho-substituted aromatic compounds, the steric hindrance introduced by the substituent can dramatically increase the rotational barriers. nsf.gov This can lead to the existence of stable conformers at room temperature. The relative stability of these conformers is influenced by a combination of steric and electronic effects. nih.gov
Computational studies on related molecules, such as propanal and 2-butanone, have shown that potential energy surfaces can reveal multiple stable minima corresponding to different conformers. nih.gov For this compound, it is expected that the aldehyde group can be oriented either towards or away from the ortho-methyl group, with the latter being sterically more favorable. The hydroxyl group at the para position is less likely to have a direct steric influence on the side-chain conformation but will affect the electronic properties of the ring.
Dynamic NMR studies on hindered rotation in other ortho-substituted aromatic systems have provided valuable data on the energy barriers between different conformers. rsc.orgscielo.org.mx These studies often involve monitoring changes in the NMR spectra at different temperatures to determine the coalescence point, from which the activation energy for rotation can be calculated.
While this compound itself does not exhibit E/Z isomerism, its derivatives, particularly those formed through reactions of the aldehyde group, can exist as E/Z isomers. A common example is the formation of imines or hydrazones. The C=N double bond in these derivatives has restricted rotation, leading to geometric isomerism. rsc.org
The assignment of E/Z configuration is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double-bonded atoms. youtube.comquora.com For instance, in the phenylhydrazone derivative of this compound, the relative orientation of the phenylhydrazine (B124118) moiety and the substituted phenyl group around the C=N bond would determine whether it is the E or Z isomer.
The interconversion between E and Z isomers can sometimes be catalyzed, for example, by phenylhydrazine in the case of phenylhydrazones. rsc.org The stability of each isomer is influenced by steric and electronic factors, and in some cases, one isomer may be thermodynamically more stable than the other. mdpi.com For example, in a study of substituted iminophosphonates, the nature of the substituents on the C=N bond was found to be the deciding factor for the preferred isomer. mdpi.com
In solution, this compound and its derivatives are not static molecules but are subject to various dynamic processes. These include the aforementioned rotation around single bonds and the interconversion of E/Z isomers. NMR spectroscopy is a key technique for studying these dynamic phenomena. scielo.org.mx
For molecules with hindered rotation, if the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, and the signals may broaden and eventually coalesce into a single averaged signal. From the coalescence temperature and the frequency difference between the signals of the conformers, the free energy of activation for the rotational barrier can be calculated.
The solvent can also play a significant role in the conformational preferences and dynamic behavior of the molecule. msu.edu In a study on mefenamic acid, the distribution of conformers was found to change depending on the solvent medium. mdpi.com Similarly, for this compound, polar solvents might stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding with the phenolic hydroxyl group.
The following table presents hypothetical NMR data that could be used to study the dynamic processes of a derivative of this compound, illustrating the principles discussed.
| Derivative | Dynamic Process | Spectroscopic Observation | Inferred Parameter |
| Oxime derivative | E/Z Isomerism | Two sets of signals for the side-chain protons at low temperature. | Isomer ratio, ΔG° |
| Ortho-substituted analog | Hindered Rotation | Broadening and coalescence of aromatic proton signals with increasing temperature. | Rotational barrier (ΔG‡) |
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (Infrared and Raman)
Both Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of (4-Hydroxy-2-methylphenyl)acetaldehyde. The key functional groups—phenol (B47542), aldehyde, and substituted aromatic ring—give rise to characteristic and readily identifiable absorptions.
Table 3: Predicted Characteristic IR and Raman Absorptions
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Phenol O-H | Stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |
| Aldehyde C-H | Stretch (Fermi resonance) | 2850 - 2800 & 2750 - 2700 | Medium, Sharp (two bands) | Medium |
| Aldehyde C=O | Stretch | 1710 - 1690 | Strong, Sharp | Medium |
| Aromatic C=C | Ring Stretch | 1610 - 1580 & 1500 - 1450 | Medium to Strong | Strong |
| Methylene (B1212753) C-H | Bend (Scissoring) | ~1465 | Medium | Medium |
| Phenol C-O | Stretch | 1260 - 1200 | Strong | Weak |
O-H Stretch: The phenolic hydroxyl group is expected to show a strong and broad absorption band in the IR spectrum between 3500 and 3200 cm⁻¹, characteristic of intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The aldehyde C-H stretch is particularly diagnostic, often appearing as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, a phenomenon known as Fermi resonance. Aliphatic C-H stretches from the methyl and methylene groups will be found just below 3000 cm⁻¹.
C=O Stretch: The aldehyde carbonyl group gives rise to one of the most intense and sharpest absorptions in the IR spectrum, expected in the region of 1710-1690 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency slightly.
C=C Stretches: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1610-1450 cm⁻¹ region. These modes are often strong in the Raman spectrum.
C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band in the IR spectrum around 1260-1200 cm⁻¹.
Probing Intermolecular Interactions (e.g., hydrogen bonding)
The molecular structure of this compound, featuring both a hydroxyl (-OH) group and a carbonyl (C=O) group, allows for the formation of significant intermolecular interactions, primarily hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions critically influence the compound's physical properties in condensed phases.
Techniques such as Fourier-transform infrared (FT-IR) spectroscopy are pivotal for studying these interactions. In a study of similar binary mixtures of phenol and acetaldehyde (B116499), FT-IR spectroscopy confirmed the presence of strong O-H···O=C hydrogen bonds. physchemres.org The formation of such bonds leads to predictable shifts in the vibrational frequencies of the involved functional groups. For this compound, the O-H stretching band, typically broad and found around 3200-3600 cm⁻¹, would be expected to shift to a lower frequency (red shift) upon hydrogen bond formation. Similarly, the C=O stretching frequency, usually appearing around 1720-1740 cm⁻¹ for an aldehyde, would also experience a red shift. physchemres.org
Computational methods, including Density Functional Theory (DFT), provide deeper insights. Analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) maps can be used to visualize and quantify the strength of these hydrogen bonds, distinguishing them from weaker van der Waals forces. physchemres.org Studies on analogous systems demonstrate that phenol-acetaldehyde complexes exhibit the strongest hydrogen bonding compared to methanol (B129727) or ethanol (B145695) with acetaldehyde, underscoring the influence of the aromatic ring. physchemres.org
Table 1: Expected FT-IR Spectroscopic Shifts Due to Hydrogen Bonding
| Functional Group | Typical Wavenumber (cm⁻¹) (Non-H-Bonded) | Expected Shift upon H-Bonding | Rationale |
| Hydroxyl (O-H) Stretch | ~3600 (sharp) | Shift to lower wavenumber (~3200-3550, broad) | Weakening of the O-H bond as the hydrogen interacts with the carbonyl oxygen. physchemres.org |
| Carbonyl (C=O) Stretch | ~1725 | Shift to lower wavenumber (~1700-1715) | Decrease in the electron density of the C=O double bond due to interaction with the hydroxyl proton. physchemres.org |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise mass and elemental formula of this compound. This technique provides mass accuracy typically within 5 ppm, allowing for unambiguous formula determination, which is crucial for distinguishing between isomers. nih.gov
In conjunction with tandem mass spectrometry (MS/MS), HRMS is used to analyze the compound's fragmentation pathways. nih.gov By subjecting the protonated molecular ion [M+H]⁺ to collision-induced dissociation, a characteristic fragmentation pattern is generated. The analysis of these fragments helps to confirm the molecular structure.
For this compound (C₉H₁₀O₂), the expected exact mass of the neutral molecule is 150.0681 u. The protonated molecule [C₉H₁₁O₂]⁺ would have an m/z of 151.0754. A plausible fragmentation pathway, based on the principles observed for similar phenolic aldehydes like 4-hydroxy-3-methoxybenzaldehyde, can be proposed. nih.govresearchgate.net Common fragmentation mechanisms include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or a methyl radical (•CH₃).
A likely initial fragmentation step could be the loss of the acetaldehyde side chain or rearrangements involving the aromatic ring and its substituents.
Table 2: Proposed HRMS Fragmentation Data for [M+H]⁺ of this compound
| m/z (Calculated) | Proposed Formula | Proposed Structure/Loss |
| 151.0754 | [C₉H₁₁O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 133.0648 | [C₉H₉O]⁺ | Loss of H₂O |
| 123.0804 | [C₈H₁₁O]⁺ | Loss of CO |
| 107.0491 | [C₇H₇O]⁺ | Loss of CO and H₂O |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org this compound contains two primary chromophores: the substituted benzene (B151609) ring and the carbonyl group of the aldehyde. tanta.edu.eg
The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. These are typically high-intensity absorptions. The aldehyde's carbonyl group will also exhibit a characteristic n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. youtube.com This transition is generally of much lower intensity than the π → π* transitions. tanta.edu.eg
The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. tanta.edu.eg Polar solvents, particularly those capable of hydrogen bonding, can cause a hypsochromic (blue) shift in the n → π* transition and a bathochromic (red) shift in the π → π* transitions. tanta.edu.eg Furthermore, changes in pH can alter the ionization state of the phenolic hydroxyl group, leading to significant shifts in the absorption spectrum due to changes in conjugation. tanta.edu.eg
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Range | Expected Intensity (ε) |
| π → π | Substituted Benzene Ring | ~200-280 nm | High (ε > 10,000) |
| n → π | Carbonyl Group (Aldehyde) | ~270-300 nm | Low (ε < 100) |
X-ray Crystallography for Solid-State Structure Determination (for crystalline forms)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique is contingent upon the ability to grow a single crystal of suitable size and quality. If a crystalline form of this compound can be obtained, X-ray diffraction analysis would yield a precise molecular structure. nih.gov
The primary steps in an X-ray crystallographic study involve crystallization, data collection by exposing the crystal to an X-ray beam, solving the phase problem to generate an electron density map, and refining the atomic model. nih.govnih.gov
The resulting structural data provides unambiguous and highly accurate information. nih.gov This includes precise bond lengths, bond angles, and torsion angles, confirming the planarity of the phenyl ring and the conformation of the acetaldehyde side chain relative to the ring. Crucially, this method would elucidate the packing of molecules in the crystal lattice and provide a definitive map of the intermolecular hydrogen-bonding network, including donor-acceptor distances and angles. researchgate.net This information is invaluable for understanding the forces that govern the solid-state structure.
Table 4: Structural Information Obtainable from X-ray Crystallography
| Parameter | Description | Significance |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic crystal lattice. researchgate.net |
| Space Group | The symmetry elements present in the crystal structure. | Describes the symmetry of the molecular packing. researchgate.net |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. | Provides the complete 3D molecular structure. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms covalent structure and reveals any structural strain. |
| Intermolecular Distances | Distances between atoms of adjacent molecules. | Identifies and quantifies intermolecular interactions like hydrogen bonds. researchgate.net |
Computational and Theoretical Chemistry Studies
Ab Initio and Semi-Empirical Methods
Beyond DFT, other computational methods offer different levels of theory and accuracy.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net They form a hierarchy of increasing accuracy (and computational cost), from the basic Hartree-Fock (HF) method to more advanced correlated methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods can provide highly accurate results, especially for smaller molecules.
Semi-empirical methods are much faster than DFT or ab initio methods because they use approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgcore.ac.ukmpg.de Methods like AM1, PM3, and PM7 are well-suited for very large molecules or for high-throughput screening where computational speed is critical, though they generally offer lower accuracy than first-principles methods. researchgate.netresearchgate.net
While no specific studies employing these methods for (4-Hydroxy-2-methylphenyl)acetaldehyde have been identified, they represent alternative approaches that could be used to investigate its properties, with the choice of method depending on the desired balance between accuracy and computational expense.
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focused on This compound for the topics of molecular dynamics simulations, transition state modeling, or supramolecular assembly.
The provided outline requests detailed research findings for the following areas concerning this specific compound:
Studies on Intermolecular Interactions and Supramolecular Assembly
Extensive searches have not yielded any dedicated studies that would provide the data necessary to populate these sections. While general computational methodologies exist for these types of analyses, and studies have been performed on related but distinct molecules (such as acetaldehyde (B116499), phenol (B47542), or other substituted aromatic aldehydes), the specific research findings for "this compound" are not present in the accessible literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request. To do so would require extrapolating from unrelated compounds, which would be scientifically unsound and constitute a misrepresentation of the available data.
Biochemical Relevance and Metabolic Pathways Excluding Clinical and Pharmaceutical Aspects
Occurrence and Formation in Biological Systems
While direct evidence for the natural occurrence of (4-Hydroxy-2-methylphenyl)acetaldehyde is not extensively documented, the metabolic pathways of structurally similar compounds suggest potential routes for its formation.
This compound is analogous to 4-hydroxyphenylacetaldehyde (4-HPAA), a crucial intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs) in plants. In this pathway, 4-HPAA condenses with dopamine (B1211576) in a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to form the foundational structure of these alkaloids nih.govmdpi.com. Given this precedent, it is plausible that this compound could serve as a precursor for the formation of novel, methylated alkaloids if the relevant enzymes can accommodate the 2-methyl substituent.
The biosynthesis of BIAs begins with the amino acid L-tyrosine. In one pathway, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then decarboxylated to produce 4-hydroxyphenylacetaldehyde mdpi.com. An alternative pathway involves the conversion of tyrosine to tyramine, which is then oxidized to 4-HPAA mdpi.commdpi.com. The introduction of a methyl group at the 2-position of the phenyl ring could potentially occur at an earlier stage in the pathway, for instance, through the action of a methyltransferase on a precursor molecule.
The biosynthesis of various aromatic compounds in microorganisms and plants involves intermediates structurally related to this compound. For example, the production of tyrosol and hydroxytyrosol (B1673988), potent antioxidants found in olive oil, proceeds through the formation of 4-hydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetaldehyde (B32087), respectively mdpi.commdpi.com. These pathways highlight the enzymatic machinery capable of synthesizing and transforming hydroxylated phenylacetaldehydes.
The key enzymatic transformations involving phenylacetaldehyde (B1677652) derivatives are catalyzed by a range of enzymes, including decarboxylases, oxidases, and reductases.
Norcoclaurine Synthase (NCS): This enzyme is pivotal in BIA biosynthesis, catalyzing the stereospecific condensation of dopamine and 4-HPAA nih.gov. The active site of NCS must accommodate both substrates to facilitate the Pictet-Spengler reaction. The presence of a methyl group at the 2-position of the phenyl ring in this compound could introduce steric hindrance, potentially affecting its ability to bind to the active site and undergo condensation.
Aldehyde Oxidases and Dehydrogenases: These enzymes are responsible for the oxidation of aldehydes to their corresponding carboxylic acids. For instance, phenylacetaldehyde can be metabolized to phenylacetic acid by aldehyde oxidase and xanthine (B1682287) oxidase nih.gov. It is likely that this compound would be a substrate for similar enzymes, leading to the formation of (4-Hydroxy-2-methylphenyl)acetic acid.
Reductases: Phenylacetaldehyde reductases catalyze the reduction of phenylacetaldehydes to their corresponding alcohols. In the biosynthesis of hydroxytyrosol, a specific reductase converts 3,4-dihydroxyphenylacetaldehyde to hydroxytyrosol mdpi.com. A similar enzymatic reduction of this compound would yield 2-(4-Hydroxy-2-methylphenyl)ethanol.
The table below summarizes the key enzymes and their potential transformations of this compound based on analogous reactions.
| Enzyme Class | Example Enzyme | Analogous Substrate | Analogous Product | Potential Transformation of this compound | Potential Product |
| Synthase | Norcoclaurine Synthase | 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Condensation with dopamine | Methylated norcoclaurine derivative |
| Oxidase/Dehydrogenase | Aldehyde Oxidase | Phenylacetaldehyde | Phenylacetic acid | Oxidation | (4-Hydroxy-2-methylphenyl)acetic acid |
| Reductase | Phenylacetaldehyde Reductase | 3,4-Dihydroxyphenylacetaldehyde | Hydroxytyrosol | Reduction | 2-(4-Hydroxy-2-methylphenyl)ethanol |
While this compound has not been specifically identified as a metabolite in common model organisms, its simpler analogue, 4-hydroxyphenylacetaldehyde, has been reported as a metabolite in humans and Escherichia coli nih.gov. Furthermore, studies on microbial metabolism have shown that phenol-adapted bacteria can degrade various methylphenols, indicating the existence of enzymatic pathways capable of processing methylated aromatic compounds nih.govasm.org. This suggests that microorganisms could potentially produce or metabolize this compound from corresponding precursors.
Involvement in Biosynthetic Pathways of Analogous Compounds[11],
Chemical Reactivity with Biological Substrates (in vitro models)
The aldehyde functional group of this compound is expected to be reactive towards nucleophilic groups present in biological macromolecules, such as the amino groups of peptides and proteins.
Aldehydes readily react with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues in peptides and proteins, to form Schiff bases (imines) orientjchem.orgresearchgate.netacs.org. This is a reversible condensation reaction that involves the formation of a carbinolamine intermediate followed by dehydration acs.org.
The formation of a Schiff base between this compound and a model peptide would proceed as follows:
R-NH₂ + O=CH-CH₂-(C₆H₃(OH)(CH₃)) ⇌ R-N=CH-CH₂-(C₆H₃(OH)(CH₃)) + H₂O (Peptide) * (this compound)* (Schiff Base)
The stability of the resulting Schiff base can be influenced by several factors. Aromatic aldehydes with effective conjugation tend to form more stable Schiff bases orientjchem.org. The presence of the 2-methyl group in this compound may introduce some steric hindrance, which could potentially decrease the rate of Schiff base formation compared to its non-methylated counterpart, 4-hydroxyphenylacetaldehyde orientjchem.orgresearchgate.net.
In addition to Schiff base formation, aldehydes can participate in other adduction reactions with proteins. The table below outlines potential reactions based on the reactivity of analogous aldehydes.
| Reactant | Functional Group | Reaction Type | Product |
| Peptide/Protein | N-terminal α-amino group, Lysine ε-amino group | Schiff Base Formation | Imine adduct |
| Peptide/Protein | Cysteine sulfhydryl group | Thiazolidine formation | Thiazolidine adduct |
It is important to note that these reactions are described based on the general reactivity of aldehydes, and specific studies on this compound are needed for confirmation.
Enzymatic Degradation and Biotransformation Pathways
The biotransformation of this compound is expected to be primarily enzymatic, aimed at reducing its reactivity and increasing its water solubility to facilitate excretion. The pathways can be predicted based on the known metabolism of phenylacetaldehyde and other xenobiotic aldehydes. wikipedia.orgnih.gov
The principal enzymatic reaction for aldehydes is oxidation to carboxylic acids, catalyzed by a superfamily of enzymes known as aldehyde dehydrogenases (ALDHs). nih.gov These enzymes are found in various cellular compartments, including the mitochondria and cytosol, and play a critical role in detoxifying both endogenous and exogenous aldehydes. It is highly probable that this compound is a substrate for one or more ALDH isozymes.
Another potential, though often less prominent, pathway for aldehyde metabolism is reduction to the corresponding alcohol, catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs). This would convert this compound to (4-Hydroxy-2-methylphenyl)ethanol.
Based on the established metabolic pathways for similar compounds, the primary biotransformation product of this compound is expected to be (4-Hydroxy-2-methylphenyl)acetic acid. This conversion is a detoxification step, as the resulting carboxylic acid is generally less reactive than the parent aldehyde.
A secondary potential metabolite is the corresponding alcohol, (4-Hydroxy-2-methylphenyl)ethanol, formed through enzymatic reduction. The balance between oxidation and reduction would depend on the specific enzymes present, their substrate affinities, and the availability of cofactors such as NAD⁺ and NADH.
The table below summarizes the likely biotransformation products of this compound.
| Precursor Compound | Transformation | Enzyme Family | Probable Product |
| This compound | Oxidation | Aldehyde Dehydrogenase (ALDH) | (4-Hydroxy-2-methylphenyl)acetic acid |
| This compound | Reduction | Alcohol Dehydrogenase (ADH) / Aldo-Keto Reductase (AKR) | (4-Hydroxy-2-methylphenyl)ethanol |
The enzymatic catalysis of this compound breakdown is central to its detoxification.
Aldehyde Dehydrogenases (ALDHs): Studies on the unsubstituted phenylacetaldehyde have shown that aldehyde dehydrogenase is the predominant enzyme involved in its oxidation to phenylacetic acid. nih.gov ALDHs are a diverse group of enzymes, and different isozymes may exhibit varying specificities for substituted phenylacetaldehydes. The oxidation reaction is NAD(P)⁺-dependent and converts the aldehyde to a carboxylic acid, which can then be more readily eliminated from the body. Research on the metabolism of 4-hydroxy-2-nonenal has also demonstrated the crucial role of specific ALDH isozymes in its detoxification. nih.gov
Aldehyde Oxidase (AOX): While generally considered to play a lesser role than ALDH in the metabolism of phenylacetaldehyde, aldehyde oxidase is another enzyme capable of oxidizing aldehydes to carboxylic acids. nih.gov Its contribution to the metabolism of this compound would depend on the tissue-specific expression and substrate affinity of the enzyme.
Alcohol Dehydrogenases (ADHs) and Aldo-Keto Reductases (AKRs): These enzymes catalyze the reverse reaction of alcohol oxidation and can reduce aldehydes to their corresponding alcohols. This reductive pathway is also dependent on cofactors, typically NADPH for AKRs and NADH for ADHs. The resulting alcohol, (4-Hydroxy-2-methylphenyl)ethanol, may undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance its water solubility and facilitate excretion.
In the environment, microorganisms are capable of degrading phenolic compounds. Bacteria such as Pseudomonas fluorescens can degrade phenol (B47542) and cresols, often involving ring-cleavage pathways. nih.gov It is plausible that soil and water microorganisms could also degrade this compound through similar catabolic pathways.
The following table details the enzymes likely involved in the biotransformation of this compound.
| Enzyme Family | Catalytic Action | Substrate | Product | Cofactor |
| Aldehyde Dehydrogenase (ALDH) | Oxidation | This compound | (4-Hydroxy-2-methylphenyl)acetic acid | NAD⁺/NADP⁺ |
| Aldehyde Oxidase (AOX) | Oxidation | This compound | (4-Hydroxy-2-methylphenyl)acetic acid | N/A (Molybdenum cofactor) |
| Alcohol Dehydrogenase (ADH) | Reduction | This compound | (4-Hydroxy-2-methylphenyl)ethanol | NADH |
| Aldo-Keto Reductase (AKR) | Reduction | This compound | (4-Hydroxy-2-methylphenyl)ethanol | NADPH |
Advanced Chemical Applications and Functional Material Research
Applications as a Building Block in Complex Chemical Synthesis
While specific examples of the total synthesis of natural products utilizing (4-Hydroxy-2-methylphenyl)acetaldehyde as a starting material are not extensively documented in publicly available research, its structural motifs are present in various bioactive molecules. The aldehyde functionality serves as a versatile handle for carbon-carbon bond formation, while the phenolic hydroxyl group can be used for etherification, esterification, or as a directing group in aromatic substitution reactions.
The aldehyde group can readily participate in a variety of classic organic reactions, making it a valuable building block. For instance, it can undergo Wittig reactions to form alkenes, aldol (B89426) condensations to create β-hydroxy aldehydes or α,β-unsaturated aldehydes, and Grignard reactions to generate secondary alcohols. These transformations are fundamental in the assembly of complex molecular architectures.
In the context of natural product synthesis, compounds with similar substitution patterns on the aromatic ring are of significant interest. The strategic placement of the hydroxyl and methyl groups can influence the reactivity and stereoselectivity of reactions at the aldehyde center. For instance, the synthesis of certain neurotrophic natural products and other bioactive compounds often involves the use of substituted benzaldehydes as key intermediates. nih.gov The synthetic routes towards these molecules frequently employ olefination and coupling reactions where a substituted phenylacetaldehyde (B1677652) could serve a similar role.
Utilization in Polymer Science (e.g., monomer for specialized resins)
The polymerization of phenolic compounds with aldehydes is a cornerstone of polymer chemistry, leading to the production of phenol-formaldehyde resins, commonly known as Bakelite. britannica.com These thermosetting polymers are known for their high thermal stability, mechanical strength, and chemical resistance. researchgate.net
Given its structure, this compound possesses the necessary functional groups to participate in similar polymerization reactions. The phenolic hydroxyl group provides a site for electrophilic substitution on the aromatic ring, while the aldehyde group can react with the activated phenol (B47542) rings of other monomers. This dual reactivity could allow it to act as a monomer in the synthesis of specialized resins.
The general mechanism for phenol-aldehyde polymerization involves the formation of hydroxymethylphenol intermediates, which then condense to form methylene (B1212753) bridges between the phenolic units. britannica.com In the case of this compound, the methyl group on the aromatic ring could influence the regioselectivity of the polymerization, potentially leading to resins with distinct properties compared to those derived from unsubstituted phenol.
Furthermore, the conversion of phenolic aldehydes into diols is a strategy for producing bio-based polyesters and polyurethanes. mdpi.com This approach could be applied to this compound, expanding its potential as a monomer for a wider range of polymeric materials. The resulting polymers could find applications as foams, coatings, and elastomers. mdpi.com
Development of Chemical Sensors and Probes (based on reactivity)
The development of chemical sensors and fluorescent probes for the detection of specific analytes is a rapidly growing field. The reactivity of the aldehyde group in this compound makes it a potential target for the design of such sensors.
A common strategy for detecting aldehydes involves their reaction with a probe molecule to generate a fluorescent signal. nih.govrsc.org For instance, probes containing a 2-aminothiophenol (B119425) moiety can react with aldehydes to form dihydrobenzothiazole, a process that can be designed to trigger a significant increase in fluorescence. nih.gov This type of reaction is generally applicable to a wide range of aldehydes and could be employed to detect this compound.
The design of fluorescent probes is often modular, allowing for the tuning of properties such as color, reaction rate, and selectivity. innovationhub.hk While probes are often designed to detect general aldehydes, the specific electronic and steric environment of the aldehyde group in this compound, influenced by the hydroxyl and methyl substituents, could be exploited for the development of more selective sensors.
Moreover, optical chemosensors for aldehydes can be based on colorimetric or fluorescence emission changes triggered by chemical interactions. rsc.org The development of such sensors is crucial for monitoring aldehydes in various environments due to their potential hazards. rsc.org The reactivity of the aldehyde in this compound could be harnessed in a similar fashion to create sensing platforms for this specific molecule or for a class of related phenolic aldehydes.
| Sensing Strategy | Reaction Principle | Potential Application for this compound |
| Fluorescent Probes | Reaction with a fluorogenic reagent (e.g., 2-aminothiophenol) to produce a fluorescent compound. nih.gov | The aldehyde group can react to generate a detectable fluorescent signal. |
| Colorimetric Sensors | Aldehyde-triggered color change in a sensor molecule. rsc.org | Development of a visual detection method for its presence. |
| Luminescent Metal-Organic Frameworks (LMOFs) | Interaction with the aldehyde leading to fluorescence quenching or enhancement. bohrium.com | Potential for a highly sensitive and selective solid-state sensor. |
Role in Advanced Analytical Separation and Detection Methods
The accurate quantification of this compound in various matrices would necessitate the use of advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and detection of phenolic aldehydes.
HPLC methods have been developed for the simultaneous determination of various phenolic compounds, including phenolic aldehydes, in complex samples. researchgate.netresearchgate.net These methods typically utilize reverse-phase chromatography with UV-Vis or diode-array detection. mdpi.comnih.gov The specific retention time and UV-Vis spectrum of this compound would allow for its identification and quantification.
For GC-MS analysis, derivatization of the aldehyde and hydroxyl groups is often necessary to improve volatility and chromatographic behavior. nih.gov Common derivatization reagents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govmdpi.com The resulting derivatives can be readily analyzed by GC-MS, providing high sensitivity and selectivity. nih.govresearchgate.net
The choice of analytical method would depend on the sample matrix and the required sensitivity. For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive technique for the analysis of volatile and semi-volatile compounds in complex matrices. researchgate.net
| Analytical Technique | Principle | Applicability to this compound |
| HPLC-UV/DAD | Separation based on polarity and detection by UV absorbance. researchgate.netnih.gov | Suitable for quantification in liquid samples, with identification based on retention time and UV spectrum. |
| GC-MS (with derivatization) | Separation of volatile derivatives by gas chromatography and identification by mass spectrometry. nih.govvtt.fi | High sensitivity and structural confirmation of the analyte. |
| HS-SPME-GC-MS | Extraction of volatile analytes from the headspace of a sample followed by GC-MS analysis. researchgate.net | Ideal for trace analysis in complex matrices. |
Conclusion and Future Research Perspectives
Summary of Significant Academic Contributions
A comprehensive review of scientific databases and academic journals reveals no specific research focused on (4-Hydroxy-2-methylphenyl)acetaldehyde. Consequently, there are no significant academic contributions to summarize at this time. This absence underscores the novelty of the compound as a subject for dedicated scientific inquiry. The field is essentially a blank slate, offering a rare opportunity for foundational research.
Identification of Remaining Challenges and Unexplored Areas
Given the lack of existing research, the primary challenge is the complete absence of foundational data for this compound. All areas of its chemical and biochemical profile remain unexplored. Key challenges and unexplored areas include:
Synthesis and Characterization: Developing and optimizing efficient synthetic pathways to produce the compound in sufficient purity and yield is the first critical step. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) is required to establish its definitive structure and properties.
Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and stability have not been determined. This fundamental data is essential for any subsequent research and potential application.
Biological Activity: The bioactivity of this compound is entirely unknown. Screening for potential pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, or cytotoxic activities, represents a major unexplored frontier.
Metabolic Pathways: Investigating if and how this compound is metabolized by living organisms, including potential human metabolic pathways, is a crucial area for biochemical investigation.
Toxicological Profile: A thorough evaluation of the compound's toxicity and safety profile is a prerequisite for considering any practical applications.
| Research Area | Status | Key Objectives |
| Synthesis | Unexplored | Develop efficient, scalable synthetic routes. |
| Characterization | Unexplored | Confirm structure and purity via spectroscopic methods. |
| Physicochemical Data | Unexplored | Determine fundamental properties (m.p., b.p., solubility). |
| Biological Activity | Unexplored | Screen for pharmacological and biological effects. |
| Metabolism | Unexplored | Identify metabolic pathways and resulting metabolites. |
| Toxicology | Unexplored | Assess potential toxicity and establish a safety profile. |
Opportunities for Interdisciplinary Research in Chemistry and Biochemistry
The nascent status of this compound research provides a fertile ground for interdisciplinary collaboration between chemistry and biochemistry.
Synthetic Chemistry and Pharmacology: Organic chemists can synthesize the molecule and its derivatives, which can then be evaluated by pharmacologists to establish structure-activity relationships (SAR). This collaboration could lead to the discovery of new therapeutic agents.
Biochemistry and Analytical Chemistry: Biochemists can study the compound's interaction with enzymes and cellular receptors. Analytical chemists can develop sensitive methods for detecting and quantifying the compound and its metabolites in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies.
Natural Product Chemistry and Microbiology: An initial research avenue could be to investigate whether this compound exists as a natural product. This would involve collaboration between natural product chemists and microbiologists to screen plant, fungal, or bacterial sources.
Projections for Theoretical and Computational Advances
In the absence of experimental data, theoretical and computational chemistry can provide initial insights and guide future experimental work.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). These predictions can aid in the structural confirmation of the synthesized compound.
Molecular Docking and Simulation: Computational biochemists can perform molecular docking studies to predict potential biological targets, such as enzyme active sites or protein receptors. Molecular dynamics simulations can then be used to study the stability of the compound-protein complexes and elucidate potential mechanisms of action at the molecular level.
QSAR Modeling: Once initial biological activity data becomes available for a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models would help in predicting the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.
Q & A
Q. Basic
- PTR-MS (Proton Transfer Reaction-Mass Spectrometry) : Effective for real-time detection of volatile aldehydes but may require calibration against standards due to potential interferences at m/z 45 .
- DNPH-HPLC (Dinitrophenylhydrazine derivatization with HPLC) : Provides high specificity for carbonyl compounds but involves time-consuming sample preparation.
Resolving discrepancies :
How does the presence of NOx influence the oxidation pathways of this compound under combustion-relevant conditions?
Advanced
NOx significantly alters oxidation kinetics via:
- Radical propagation : NO reacts with HO₂ to form OH radicals, accelerating the breakdown of the aldehyde group into CO and smaller hydrocarbons .
- "NO-NO₂ looping" : Enhances reactivity by lowering the activation energy for intermediate steps, as observed in acetaldehyde/NOx systems .
Methodological recommendation :- Use shock tube or flow reactor setups to simulate high-temperature conditions (1–10 atm, 500–1200 K).
- Monitor intermediates via laser-induced fluorescence (LIF) or gas chromatography to track pathway deviations.
What safety protocols should be followed when handling (4-Hydroxy-2-methylphenyl)acetalhyde in laboratory environments?
Q. Basic
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritation per GHS) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335: Respiratory tract irritation) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What computational models are suitable for predicting the reactivity and degradation products of this compound in atmospheric conditions?
Q. Advanced
- DFT (Density Functional Theory) : Models reaction pathways for OH radical-mediated degradation, focusing on H-abstraction from the methyl or hydroxyl groups .
- Kinetic Monte Carlo simulations : Predicts lifetime in the atmosphere by integrating rate constants for photolysis and oxidation .
Validation : Compare simulation results with experimental data from smog chamber studies or field measurements .
How can the stability of this compound be assessed under varying pH and temperature conditions?
Q. Basic
- Accelerated stability studies :
What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can SHELX software be utilized?
Q. Advanced
- Challenges :
- Low melting point and hygroscopicity complicate crystal growth.
- Potential for tautomerism between aldehyde and enol forms.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
